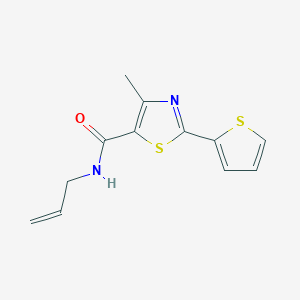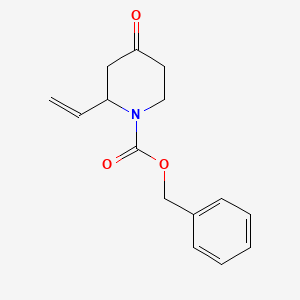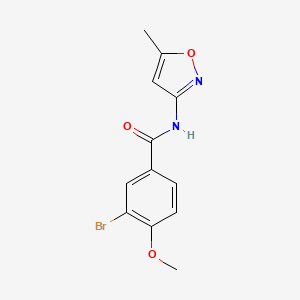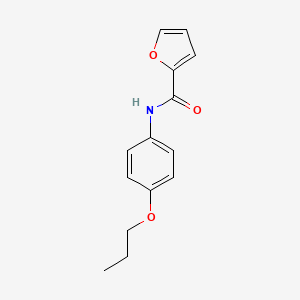![molecular formula C20H29BO2 B14910368 (R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14910368.png)
(R)-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane is a compound that belongs to the class of bicyclo[2.1.1]hexanes. These compounds are known for their unique three-dimensional structures and are of significant interest in pharmaceutical research due to their potential as bioisosteres of benzene . The inclusion of more saturated and three-dimensional structures in drug discovery programs has been identified as a key goal of future pharmaceutical research .
准备方法
The synthesis of ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane involves a photocatalytic cycloaddition reaction. This method provides access to bicyclo[2.1.1]hexanes with various substitution patterns . The reaction typically involves the use of a blue LED light source (450 nm) and catalytic Ir(ppy)3 (1 mol%) to facilitate the intramolecular [2+2] cycloaddition . This process can be further optimized by adjusting the catalyst loading and reaction conditions to achieve higher yields .
化学反应分析
®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its unique structure makes it a valuable tool for drug discovery and development, as it can serve as a bioisostere for benzene . In the industrial sector, it is used in the production of various materials and chemicals .
作用机制
The mechanism of action of ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar compounds to ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane include other bicyclo[2.1.1]hexanes, such as bridgehead-disubstituted bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes . These compounds share similar three-dimensional structures and are also used as bioisosteres of benzene . ®-4,4,5,5-Tetramethyl-2-(2-phenethylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of the dioxaborolane moiety, which imparts distinct chemical and biological properties .
属性
分子式 |
C20H29BO2 |
|---|---|
分子量 |
312.3 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[(2R)-2-(2-phenylethyl)-1-bicyclo[2.1.1]hexanyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H29BO2/c1-18(2)19(3,4)23-21(22-18)20-13-16(14-20)12-17(20)11-10-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3/t16?,17-,20?/m1/s1 |
InChI 键 |
XBDMCGJYWWABSE-OHTSDLOESA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)C[C@H]3CCC4=CC=CC=C4 |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)CC3CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-amino-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14910288.png)
![tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14910292.png)



![(1s,5r)-1-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14910313.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B14910314.png)
![Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B14910325.png)



![Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14910375.png)


